3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
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Overview
Description
3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a pyridine ring substituted with multiple functional groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives under controlled conditions. The process typically requires specific catalysts and reaction conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These methods are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction control technologies to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, focusing on its ability to interact with biological targets.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: A simpler pyridine derivative with a nitrile group.
Nicotinic acid nitrile: Another pyridine derivative with similar functional groups.
Nicotinonitrile: A related compound with a nitrile group on the pyridine ring.
Uniqueness
3-Pyridinecarbonitrile, 5-amino-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- stands out due to its complex structure, which provides unique reactivity and versatility in synthetic applications. Its multiple functional groups allow for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-amino-1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3O2/c1-3-12-8(13)6(4-10)5(2)7(11)9(12)14/h13H,3,11H2,1-2H3 |
InChI Key |
GSWHUUYOMBTFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N)C)C#N)O |
Origin of Product |
United States |
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